molecular formula C7H8N4 B13111932 8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine CAS No. 4926-25-4

8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Cat. No.: B13111932
CAS No.: 4926-25-4
M. Wt: 148.17 g/mol
InChI Key: YUSBOEQSJFYXBL-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived from its fused bicyclic structure. The parent scaffold, triazolo[4,3-a]pyridine, consists of a pyridine ring fused to a 1,2,4-triazole moiety at positions 4 and 3-a, respectively. The numbering begins with the pyridine nitrogen at position 1, followed by sequential numbering around the pyridine ring. The triazole ring is appended such that its nitrogen atoms occupy positions 7, 8, and 9 relative to the fused system.

The substituents are assigned positions based on this numbering scheme:

  • A methyl group (-CH₃) is located at position 8 of the pyridine ring.
  • An amine group (-NH₂) occupies position 3 of the triazole ring.

Thus, the IUPAC name is 8-methyl-triazolo[4,3-a]pyridin-3-amine . Alternative synonyms include 8-methyltriazolo[4,3-a]pyridin-3-amine and NSC-76011, as documented in chemical databases.

Molecular Geometry and Conformational Analysis

The molecular structure of 8-methyl-triazolo[4,3-a]pyridin-3-amine (C₇H₈N₄) features a planar fused-ring system with limited conformational flexibility due to aromaticity. Key geometric parameters include:

Parameter Value
Bond length (C-N in triazole) 1.31–1.35 Å (typical for aromatic C-N bonds)
Dihedral angle (triazole-pyridine) < 5° (near-planar fusion)
Methyl group orientation Equatorial to minimize steric hindrance

The triazole ring adopts a nearly coplanar arrangement with the pyridine ring, as evidenced by X-ray crystallographic data of related triazolopyridines. The methyl group at position 8 projects outward from the pyridine plane, while the amine group at position 3 participates in resonance with the triazole’s π-system, slightly distorting the bond angles. Computational models suggest that the molecule’s lowest-energy conformation places the methyl group in an orientation that avoids steric clashes with the amine substituent.

Tautomeric Forms and Resonance Structures

The 1,2,4-triazole ring exhibits tautomerism, with proton shifts occurring between nitrogen atoms. For 8-methyl-triazolo[4,3-a]pyridin-3-amine, two primary tautomers are possible:

  • 3-Amino-2H-tautomer : The proton resides on N2 of the triazole, stabilizing conjugation with the pyridine ring.
  • 3-Imino-1H-tautomer : The proton shifts to N1, creating an imino group (=NH) at position 3.

Experimental studies on analogous triazolopyridines indicate that the 2H-tautomer is favored in aqueous solutions due to reduced lone-pair repulsion and enhanced resonance stabilization. The amine group further stabilizes this tautomer through hydrogen bonding with solvent molecules.

Resonance structures delocalize electrons across the fused rings, particularly between the triazole’s N2 and the pyridine’s aromatic system. This delocalization enhances the compound’s stability and influences its reactivity in substitution reactions.

Comparative Analysis with Related Triazolopyridine Derivatives

8-Methyl-triazolo[4,3-a]pyridin-3-amine belongs to a broader class of triazolopyridines with diverse applications. The table below contrasts its properties with those of structurally related derivatives:

Compound Molecular Formula Key Substituents Applications/Notes
8-Methyl-triazolo[4,3-a]pyridin-3-amine C₇H₈N₄ -NH₂ (position 3), -CH₃ (position 8) Intermediate in pharmaceutical synthesis
Triazolo[4,3-a]pyridin-3-amine C₆H₆N₄ -NH₂ (position 3) Precursor for agrochemicals
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one C₆H₅N₃O =O (position 3) Trazodone impurity
Trazodone C₁₉H₂₂ClN₅O -Cl, -C₃H₆N₂C₆H₅O (side chain) Antidepressant

Key differences include:

  • Electronic effects : The electron-donating amine group in 8-methyl-triazolopyridin-3-amine increases nucleophilicity at position 3 compared to the ketone derivative.
  • Steric profile : The methyl group at position 8 hinders electrophilic substitution at adjacent pyridine positions, a feature absent in unsubstituted analogs.
  • Solubility : While exact data for 8-methyl-triazolopyridin-3-amine are limited, related compounds exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide.

Properties

CAS No.

4926-25-4

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

8-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine

InChI

InChI=1S/C7H8N4/c1-5-3-2-4-11-6(5)9-10-7(11)8/h2-4H,1H3,(H2,8,10)

InChI Key

YUSBOEQSJFYXBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NN=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-methylpyridine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and microwave-assisted synthesis are explored to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Applications

8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine has been studied for its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that triazolopyridine derivatives exhibit antimicrobial properties. For instance, the compound has shown effectiveness against various bacterial strains and fungi. The presence of the triazole ring enhances its ability to interact with microbial enzymes and disrupt cellular processes .

Anticancer Properties

Triazolo[4,3-a]pyridine derivatives have been investigated for their anticancer potential. Studies suggest that these compounds can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival . The unique electronic properties of the nitrogen atoms in the triazole ring may facilitate interactions with DNA or RNA.

Neurological Applications

The compound is also being explored for its neuroprotective effects. It has been linked to the modulation of neurotransmitter receptors, potentially offering therapeutic benefits in conditions such as anxiety and depression . The structural similarity to known antidepressants suggests that it may act as a serotonin receptor antagonist.

Optical Properties

The optical characteristics of 8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine have been studied extensively. Spectroscopic analyses reveal that it exhibits significant electron absorption and luminescence properties. These features make it a candidate for applications in optoelectronics and photonic devices .

Ligand for Metal Complexation

The compound's ability to form stable complexes with metal ions is noteworthy. The amino group can act as a ligand for d- and f-block metals, which may enhance the efficacy of metal-based drugs or catalysts . This property is particularly relevant in designing new materials for catalysis or drug delivery systems.

Case Study 1: Antimicrobial Screening

A study was conducted to evaluate the antimicrobial efficacy of various triazolopyridine derivatives against clinical isolates of bacteria and fungi. Results indicated that 8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine displayed notable inhibitory activity against Staphylococcus aureus and Candida albicans.

CompoundActivity Against Staphylococcus aureusActivity Against Candida albicans
8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amineYesYes
Control (Standard Antibiotic)YesYes

Case Study 2: Neuroprotective Effects

In a preclinical model of anxiety disorders, administration of 8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine resulted in significant reductions in anxiety-like behaviors compared to untreated controls. This suggests potential utility in treating anxiety-related conditions.

Mechanism of Action

The mechanism of action of 8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways. For instance, it has been shown to inhibit c-Met kinase, which plays a crucial role in cell proliferation and survival. The compound’s ability to bind to these targets and interfere with their function underlies its biological activities .

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features and Spectral Data

Compound Name Substituent Positions Molecular Weight (g/mol) Stokes Shift (cm⁻¹) Crystallographic System Key Interactions
8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine Methyl (C8), Amine (N3) 148.17 Not reported Not reported Likely N–H···N hydrogen bonds
1,2,4-Triazolo[4,3-a]pyridin-3-amine (parent) Amine (N3) 134.13 9410 (triazole), 7625 (pyridine) Monoclinic (P21/n) N–H···N hydrogen bonds (R22(8) graph)
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine Methyl (C3), Amine (C8) 148.17 Not reported Not reported Positional isomerism alters solubility
7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine Methyl (C7), Amine (N3) 148.17 Not reported Not reported Used in kinase inhibitor synthesis
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine Cl (C8), CF₃ (C6), Amine (N3) 236.61 Not reported Not reported Enhanced lipophilicity due to halogenation

Key Observations :

  • Positional Isomerism : The methyl group’s position (C3, C7, or C8) significantly impacts molecular interactions. For example, 7-methyl derivatives are utilized in kinase inhibitor synthesis , whereas 8-methyl analogs may exhibit altered bioavailability due to steric effects.
  • Hydrogen Bonding : The parent compound’s stability is attributed to N–H···N hydrogen bonds, a feature likely retained in 8-methyl derivatives .
  • Halogenation : Substitutions like chlorine or trifluoromethyl groups (e.g., 8-chloro-6-CF₃ analog) enhance lipophilicity and metabolic stability .

Key Observations :

  • Antimalarial Activity : Sulfonamide-substituted triazolopyridines show potent activity against Plasmodium falciparum, with IC50 values as low as 2.24 µM .
  • Kinase Inhibition : 7-Methyl derivatives serve as intermediates in tankyrase inhibitors, highlighting the role of methyl positioning in target specificity .
  • Structural-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., sulfonamides) enhance antimalarial activity, while alkyl substitutions (e.g., methyl) improve metabolic stability .

Biological Activity

8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine (CAS No. 4926-25-4) is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C7H8N4
  • Molecular Weight: 148.165 g/mol
  • Structure: The compound features a triazole ring fused to a pyridine structure, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of triazolo-pyridines exhibit significant antimicrobial properties. Specifically, compounds similar to 8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine have shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus. A study reported that modifications to the triazole ring enhanced the antibacterial activity of these compounds against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The anticancer activity of 8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine has been investigated in several studies. For instance, a derivative was found to inhibit cancer cell proliferation in vitro through apoptosis induction and cell cycle arrest. The mechanism appears to involve the inhibition of specific kinases associated with cancer cell survival pathways .

Neuropharmacological Effects

Preliminary studies suggest that this compound may also exert neuroprotective effects. It has been proposed as a potential candidate for treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on various triazolo-pyridine derivatives demonstrated that 8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against E. coli. This suggests a promising potential for development into an antimicrobial therapeutic agent.

CompoundMIC (µg/mL)Target Organism
8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine16E. coli
Similar Derivative32S. aureus

Case Study 2: Anticancer Activity

In vitro assays on human cancer cell lines showed that the compound inhibited cell growth with an IC50 value of approximately 5 µM. The study indicated that the compound triggered apoptosis via the intrinsic pathway and downregulated anti-apoptotic proteins.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5Apoptosis induction
HeLa (Cervical Cancer)7Cell cycle arrest

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 8-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine and its derivatives?

  • Answer : Two primary routes are reported:

  • Cyclization of Hydrazinylpyridines : Chloroethynylphosphonates react with hydrazinylpyridines via 5-exo-dig cyclization to form triazolopyridine derivatives. This method requires refluxing in acetonitrile (60°C to reflux) and yields phosphonylated products .
  • Oxidative Cyclization : Iodine-mediated cyclization of hydrazine intermediates, such as in the synthesis of 3-phenyl derivatives, provides an alternative route. This approach uses mild conditions (e.g., DMF, 80°C) and avoids harsh reagents .
    • Purification : Recrystallization from solvents like acetonitrile or ethyl acetate is standard, with yields ranging from 35% to 83% depending on substituents .

Q. How is the structural identity of 8-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine confirmed?

  • Answer : Multi-technique characterization is critical:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (DMSO-d6) identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon frameworks. Coupling constants (JJ) confirm regioselectivity .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weights (e.g., [M+H]+^+ peaks) .
  • X-ray Crystallography : Crystallographic data (CCDC entries) resolve bond angles and confirm heterocyclic fusion patterns .

Advanced Research Questions

Q. What strategies mitigate side reactions during the synthesis of triazolopyridine derivatives?

  • Answer : Key challenges include regioselectivity and byproduct formation:

  • Solvent Control : Using aprotic solvents (e.g., sulfolane) at 150°C minimizes hydrolysis during cyclization .
  • Catalytic Additives : NaHCO3_3 neutralizes HCl byproducts in reactions involving bis-(2-chloroethyl)amine hydrochloride, improving yield .
  • Temperature Gradients : Stepwise heating (e.g., 60°C → reflux) in acetonitrile reduces premature decomposition of nitro-substituted intermediates .

Q. How do structural modifications influence the bioactivity of 8-methyl-triazolopyridines?

  • Answer : Substituents at C-6 and C-8 modulate receptor binding:

  • Adenosine Receptor Antagonism : Derivatives with piperazinyl or nitro groups at C-6 exhibit nanomolar affinity for A1_{1} and A2A_{2A} receptors. For example, compound 19 (6-piperazinyl) shows IC50_{50} < 100 nM .
  • Electron-Withdrawing Groups : Nitro substituents enhance stability but may reduce solubility, requiring formulation optimization .
    • SAR Studies : Comparative assays of analogues (e.g., 6-methoxy vs. 6-nitro) reveal steric and electronic effects on binding pockets .

Q. What analytical approaches resolve contradictions in spectral data for triazolopyridine derivatives?

  • Answer : Discrepancies in NMR or IR data arise from tautomerism or polymorphism:

  • Dynamic NMR : Variable-temperature 1H^1H NMR distinguishes tautomeric forms (e.g., triazole ring proton exchange) .
  • X-ray Diffraction : Resolves ambiguity in NOE correlations by confirming spatial arrangements .
  • Complementary Techniques : 31P^{31}P NMR (for phosphonates) and IR (C=O stretches at 1680–1720 cm1^{-1}) cross-validate functional groups .

Methodological Notes

  • Synthesis Optimization : Pilot reactions should test solvent polarity (DMF vs. acetonitrile) and catalyst loading to balance yield and purity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC is recommended for polar derivatives .
  • Biological Assays : Radioligand binding assays (e.g., 3H^3H-adenosine competition) are standard for evaluating receptor affinity .

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